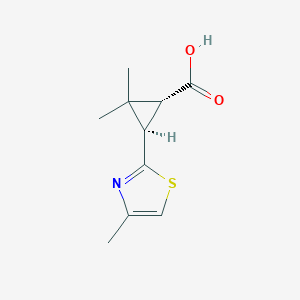

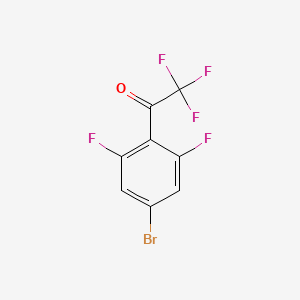

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid, also known as DMCTA, is a cyclopropane derivative that has been widely studied for its potential therapeutic applications in the field of medicine. This compound has shown promising results in various scientific research studies, which have investigated its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Reactions and Mechanisms

A study by Mlostoń et al. (2002) discusses the 1,3-cycloadditions of tetra-substituted thiocarbonyl ylides, leading to the formation of thiolanes and cyclopropanes through mechanisms that involve zwitterionic intermediates. This research provides insights into the stereochemistry and regioselectivity of reactions involving compounds with structures related to (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. The study demonstrates the complexity of reactions involving cyclopropane derivatives, highlighting their potential in synthetic chemistry for producing diverse molecular architectures (Mlostoń, Huisgen, & Giera, 2002).

Synthesis and Applications

Notzel et al. (2001) describe a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropane groups. These compounds are analogs of penicillamine with cyclopropyl or substituted cyclopropyl groups replacing the gem-dimethyl-substituted β-carbon atom. The study opens pathways for creating novel cysteine derivatives with potential applications in pharmaceuticals and bioactive molecule design (Notzel, Labahn, Es-Sayed, & Meijere, 2001).

Analytical Chemistry

Arrebola et al. (1999) developed a method for detecting pyrethroid metabolites in human urine, including compounds structurally related to (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. This research is crucial for monitoring exposure to synthetic pyrethroids, widely used as insecticides, and assessing their metabolic fate in humans (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Bioactive Compounds Synthesis

A study by Chen et al. (2013) on the synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester showcases the synthetic challenges and strategies in producing thiazole-containing cyclic depsipeptides. These molecules, such as Lyngbyabellin A, exhibit moderate cytotoxicity against certain cancer cells, underscoring the importance of (1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid derivatives in medicinal chemistry (Chen et al., 2013).

Propriétés

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-5-4-14-8(11-5)6-7(9(12)13)10(6,2)3/h4,6-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKCGYGRAZVTBB-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2C(C2(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@@H]2[C@H](C2(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)

![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)